HF51116

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

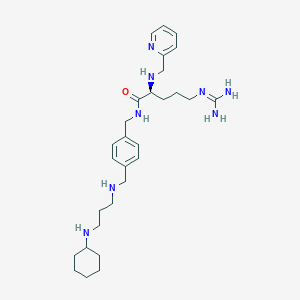

C29H46N8O |

|---|---|

分子量 |

522.7 g/mol |

IUPAC 名称 |

(2S)-N-[[4-[[3-(cyclohexylamino)propylamino]methyl]phenyl]methyl]-5-(diaminomethylideneamino)-2-(pyridin-2-ylmethylamino)pentanamide |

InChI |

InChI=1S/C29H46N8O/c30-29(31)35-18-6-11-27(36-22-26-10-4-5-17-34-26)28(38)37-21-24-14-12-23(13-15-24)20-32-16-7-19-33-25-8-2-1-3-9-25/h4-5,10,12-15,17,25,27,32-33,36H,1-3,6-9,11,16,18-22H2,(H,37,38)(H4,30,31,35)/t27-/m0/s1 |

InChI 键 |

AMGQQWNQWHMPHG-MHZLTWQESA-N |

手性 SMILES |

C1CCC(CC1)NCCCNCC2=CC=C(C=C2)CNC(=O)[C@H](CCCN=C(N)N)NCC3=CC=CC=N3 |

规范 SMILES |

C1CCC(CC1)NCCCNCC2=CC=C(C=C2)CNC(=O)C(CCCN=C(N)N)NCC3=CC=CC=N3 |

产品来源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of HF51116 in CXCR4 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-X-C chemokine receptor type 4 (CXCR4) is a G protein-coupled receptor (GPCR) that plays a pivotal role in a multitude of physiological and pathological processes. Its endogenous ligand, stromal cell-derived factor-1 (SDF-1α, also known as CXCL12), governs cell trafficking, hematopoiesis, and immune responses. However, the CXCL12/CXCR4 axis is also critically implicated in the pathology of various diseases, including cancer metastasis, HIV-1 entry into host cells, and inflammatory disorders. Consequently, CXCR4 has emerged as a significant therapeutic target.

This technical guide provides a comprehensive overview of HF51116, a novel small-molecule antagonist of CXCR4. We will delve into its core mechanism of action, present quantitative data on its efficacy, provide detailed experimental protocols for its characterization, and visualize key pathways and workflows.

Core Mechanism of Action of this compound

This compound is a potent and specific antagonist of the CXCR4 receptor.[1][2] Its mechanism of action is centered on its direct binding to CXCR4, thereby competitively inhibiting the binding of the natural ligand, CXCL12. This blockade prevents the conformational changes in the receptor necessary for initiating downstream intracellular signaling cascades.

Structural Insights into this compound Binding:

Cryo-electron microscopy (cryo-EM) studies have elucidated the structural basis of this compound's interaction with CXCR4. This compound binds within the transmembrane domain of the receptor, occupying both the major and minor subpockets of the ligand-binding site. This comprehensive binding mode explains its high affinity and potent antagonistic activity. The binding of this compound stabilizes the inactive conformation of CXCR4, preventing its coupling to intracellular G proteins and subsequent signal transduction.

Functionally, the antagonism of this compound manifests as the inhibition of several key cellular processes mediated by the CXCL12/CXCR4 axis, including:

-

SDF-1α-induced cell migration: this compound effectively blocks the chemotactic response of CXCR4-expressing cells towards a CXCL12 gradient.[3]

-

Calcium mobilization: It inhibits the transient increase in intracellular calcium levels that is a hallmark of CXCR4 activation by its ligand.[3]

-

CXCR4 internalization: The ligand-induced internalization of the CXCR4 receptor is also antagonized by this compound.[3]

-

G protein-dependent signaling: By preventing receptor activation, this compound blocks the downstream signaling pathways that are dependent on G protein activation.

Quantitative Data

The following tables summarize the available quantitative data on the efficacy of this compound.

Table 1: In Vitro Binding Affinity of this compound

| Parameter | Value | Assay | Cell Line | Reference |

| IC50 | 12 nM | Competitive Binding (vs. 12G5 antibody) | Not Specified | [1] |

Table 2: In Vivo Efficacy of this compound in Hematopoietic Progenitor Cell (HPC) Mobilization in Mice

| Treatment Group | Dose | HPCs (CFUs/mL of peripheral blood) | Fold Increase vs. Saline | Reference |

| Saline (Negative Control) | - | 185 | 1.0 | [1] |

| This compound | 5 mg/kg | 10,432 | 56.4 | [1] |

| AMD3100 (Positive Control) | 5 mg/kg | 6,875 | 37.2 | [1] |

Table 3: Synergistic Efficacy of this compound with G-CSF in HPC Mobilization in Mice

| Treatment Group | HPCs (CFUs/mL of peripheral blood) | Fold Increase vs. G-CSF alone | Reference |

| G-CSF | 4,538 | 1.0 | [4] |

| G-CSF + this compound | 24,963 | 5.5 | [4] |

| G-CSF + AMD3100 | 18,512 | 4.1 | [4] |

Table 4: Pharmacokinetics of this compound in Rhesus Monkeys

| Dose | Time to Cmax | Cmax | AUC | Reference |

| 1 mg/kg | 30 min | 704.64 ng/mL | 38.47 | [1] |

| 10 mg/kg | 15 min | 6305.89 ng/mL | 61.50 | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

4.1. CXCR4 Competitive Binding Assay (Flow Cytometry)

This assay quantifies the ability of this compound to compete with a fluorescently-labeled antibody (clone 12G5) for binding to CXCR4 expressed on the surface of living cells.

-

Materials:

-

CXCR4-expressing cells (e.g., Jurkat, SupT1)

-

This compound

-

Anti-CXCR4 antibody, clone 12G5, conjugated to a fluorophore (e.g., PE or APC)

-

Assay Buffer: Phosphate-buffered saline (PBS) with 1% Bovine Serum Albumin (BSA)

-

96-well V-bottom plates

-

Flow cytometer

-

-

Procedure:

-

Cell Preparation: Harvest CXCR4-expressing cells and wash with Assay Buffer. Resuspend the cells in Assay Buffer to a final concentration of 1 x 106 cells/mL.

-

Compound Dilution: Prepare serial dilutions of this compound in Assay Buffer.

-

Competition Reaction: a. Add 50 µL of the cell suspension to each well of a 96-well V-bottom plate. b. Add 50 µL of the diluted this compound to the respective wells. For control wells (maximum binding), add 50 µL of Assay Buffer. c. Incubate for 30 minutes at 4°C. d. Add a pre-titered, saturating concentration of fluorescently-labeled 12G5 antibody to all wells. e. Incubate for 30 minutes at 4°C in the dark.

-

Washing: Wash the cells twice with 200 µL of cold Assay Buffer, pelleting the cells by centrifugation (e.g., 300 x g for 3 minutes) between washes.

-

Flow Cytometry Analysis: Resuspend the cells in 200 µL of Assay Buffer and acquire data on a flow cytometer.

-

Data Analysis: Determine the median fluorescence intensity (MFI) for each sample. Plot the MFI against the logarithm of the this compound concentration and fit a sigmoidal dose-response curve to calculate the IC50 value.

-

4.2. SDF-1α-Induced Calcium Mobilization Assay

This assay measures the ability of this compound to block the increase in intracellular calcium concentration induced by CXCL12.

-

Materials:

-

CXCR4-expressing cells

-

This compound

-

Recombinant human CXCL12/SDF-1α

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES

-

Probenecid (B1678239) (optional, to prevent dye leakage)

-

96-well black-walled, clear-bottom plates

-

Fluorescence plate reader with kinetic reading and injection capabilities

-

-

Procedure:

-

Cell Preparation and Dye Loading: a. Harvest CXCR4-expressing cells and resuspend them in Assay Buffer at 1-2 x 106 cells/mL. b. Add the calcium-sensitive dye (e.g., Fluo-4 AM to a final concentration of 1-5 µM) and probenecid (optional, ~2.5 mM). c. Incubate for 30-60 minutes at 37°C in the dark. d. Wash the cells with Assay Buffer to remove excess dye and resuspend in fresh Assay Buffer.

-

Assay Plate Preparation: Plate 100 µL of the cell suspension into each well of the 96-well plate.

-

Compound Incubation: Add serial dilutions of this compound to the wells and incubate for 15-30 minutes at room temperature.

-

Calcium Flux Measurement: a. Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading. b. Inject a pre-determined concentration of CXCL12 (typically at EC80) into the wells. c. Immediately begin kinetic reading of fluorescence intensity over time (e.g., every second for 2-3 minutes).

-

Data Analysis: Calculate the peak fluorescence intensity for each well. Plot the peak intensity against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.

-

4.3. Transwell Cell Migration Assay

This assay assesses the ability of this compound to inhibit the migration of CXCR4-expressing cells towards a CXCL12 gradient.[5]

-

Materials:

-

CXCR4-expressing cells (e.g., Jurkat, cancer cell lines)

-

This compound

-

Recombinant human CXCL12/SDF-1α

-

Transwell inserts (e.g., 8 µm pore size)

-

24-well plates

-

Migration Buffer: Serum-free cell culture medium with 0.5% BSA

-

Cell staining dye (e.g., Calcein AM or Crystal Violet)

-

Plate reader or microscope for quantification

-

-

Procedure:

-

Preparation of Chemoattractant: Prepare a solution of CXCL12 in Migration Buffer at a concentration known to induce maximal chemotaxis (e.g., 100 ng/mL).

-

Assay Setup: a. Add 600 µL of the CXCL12 solution to the lower chambers of a 24-well plate. For control wells (random migration), add Migration Buffer alone. b. To test this compound, add the desired concentrations of the compound to the lower chambers along with CXCL12.

-

Cell Preparation: Resuspend CXCR4-expressing cells in Migration Buffer at a concentration of 1 x 106 cells/mL. Pre-incubate the cells with various concentrations of this compound for 30 minutes.

-

Cell Seeding: Add 100 µL of the cell suspension to the upper chamber of the Transwell inserts.

-

Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.

-

Quantification of Migrated Cells: a. Carefully remove the Transwell inserts. b. For Calcein AM staining: Add Calcein AM to the lower chamber, incubate, and read the fluorescence on a plate reader. c. For Crystal Violet staining: Remove the non-migrated cells from the top of the insert with a cotton swab. Fix and stain the migrated cells on the bottom of the membrane with Crystal Violet. Count the stained cells under a microscope.

-

Data Analysis: Calculate the percentage of migration inhibition by this compound compared to the migration towards CXCL12 alone.

-

Mandatory Visualizations

5.1. Signaling Pathways

Caption: CXCR4 signaling and its inhibition by this compound.

5.2. Experimental Workflows

Caption: Workflow for characterizing this compound's CXCR4 antagonism.

Clinical Development Status

As of the latest available information, there are no publicly registered clinical trials specifically for this compound. It is possible that the compound is in preclinical development or is being developed under a different designation that is not yet in the public domain. Further information from the developing parties would be required to ascertain its current clinical status.

Conclusion

This compound is a novel, potent, and specific small-molecule antagonist of the CXCR4 receptor. Its mechanism of action is well-defined at the structural level, involving direct competitive binding to the receptor and stabilization of its inactive state. This leads to the effective inhibition of CXCL12-mediated downstream signaling and cellular functions, most notably cell migration and calcium mobilization. Preclinical studies have demonstrated its efficacy in vivo for hematopoietic stem cell mobilization, with a favorable pharmacokinetic profile in animal models. While clinical data is not yet available, the robust preclinical profile of this compound positions it as a promising candidate for further development as a therapeutic agent for diseases where the CXCL12/CXCR4 axis is a key driver of pathology, such as in certain cancers and hematological disorders. This technical guide provides a foundational resource for researchers and drug developers interested in the further exploration and potential clinical application of this compound.

References

- 1. CXCR4 antagonist - Wikipedia [en.wikipedia.org]

- 2. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. A novel small molecule CXCR4 antagonist potently mobilizes hematopoietic stem cells in mice and monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 5. T-Cell Migration Assays Using Millicell® Cell Culture Inserts [sigmaaldrich.com]

The Discovery and Synthesis of HF51116: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

HF51116 is a novel, potent, and selective small-molecule antagonist of the C-X-C chemokine receptor 4 (CXCR4). This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical evaluation of this compound. The document details its mechanism of action as a hematopoietic stem cell (HSC) mobilizing agent, summarizing key quantitative data from murine and primate studies. Detailed experimental protocols for the evaluation of this compound and visualizations of the relevant signaling pathways are provided to support further research and development.

Introduction

Hematopoietic stem cell transplantation is a critical therapeutic strategy for a variety of hematologic malignancies and genetic disorders. The mobilization of HSCs from the bone marrow to the peripheral blood is a key step in this process, facilitating their collection for transplantation. The interaction between the CXCR4 receptor on HSCs and its ligand, stromal cell-derived factor-1α (SDF-1α), is crucial for retaining HSCs within the bone marrow niche.[1] Disruption of this axis is a validated strategy for inducing HSC mobilization.

This compound was developed as a novel small-molecule CXCR4 antagonist to address the need for rapid and efficient HSC mobilization.[2][3] Preclinical studies have demonstrated its high potency in mobilizing HSCs, both as a single agent and in synergy with Granulocyte-Colony Stimulating Factor (G-CSF), the current standard of care.[2][3]

Discovery and Synthesis

This compound was identified through a focused drug discovery program aimed at developing novel CXCR4 antagonists.[4] While the specific, detailed synthesis protocol for this compound is not publicly available, it is described as a novel small molecule designed and synthesized by the researchers' laboratory.[2][4] The general approach to synthesizing small-molecule CXCR4 antagonists often involves multi-step organic synthesis to create complex heterocyclic structures that can effectively bind to the receptor.

Physicochemical Properties of this compound [4]

| Property | Value |

| Molecular Formula | C₂₉H₄₆N₈O |

| Molecular Weight | 522.73 Da |

| Purity (by HPLC) | >98% |

Mechanism of Action

This compound functions as a competitive antagonist of the CXCR4 receptor. It binds to CXCR4, blocking the interaction with its endogenous ligand, SDF-1α.[5] This disruption of the SDF-1α/CXCR4 signaling axis in the bone marrow microenvironment leads to the release of HSCs into the peripheral circulation.[1]

The SDF-1α/CXCR4 Signaling Pathway

The binding of SDF-1α to CXCR4 initiates a cascade of intracellular signaling events that promote cell adhesion and retention in the bone marrow. By blocking this initial binding step, this compound effectively inhibits these downstream signals, leading to HSC mobilization.

Caption: SDF-1α/CXCR4 Signaling Pathway and Inhibition by this compound.

Preclinical Efficacy

The efficacy of this compound in mobilizing hematopoietic stem and progenitor cells (HSPCs) has been evaluated in both mouse and monkey models.

In Vivo Mobilization in Mice

This compound demonstrated potent, dose-dependent, and rapid mobilization of HSPCs in mice.

Table 1: Dose-Dependent Mobilization of HSPCs in Mice by this compound

| Dose (mg/kg) | Fold Increase in Peripheral Blood CFUs (vs. control) |

| 1 | ~4 |

| 5 | ~9.5 |

| 10 | ~9.5 |

Data represents peak mobilization observed at 1 hour post-injection.

Table 2: Time-Course of HSPC Mobilization in Mice with this compound (5 mg/kg)

| Time Post-Injection | Fold Increase in Peripheral Blood CFUs (vs. baseline) |

| 15 min | ~8 |

| 30 min | ~9.6 |

| 1 hour | ~9.5 |

| 2 hours | ~6 |

| 4 hours | ~3 |

Synergistic Effect with G-CSF in Mice

Co-administration of this compound with G-CSF resulted in a synergistic increase in HSPC mobilization compared to either agent alone.

Table 3: Synergistic Mobilization with G-CSF in Mice

| Treatment | Fold Increase in Peripheral Blood CFUs (vs. G-CSF alone) |

| G-CSF + this compound (5 mg/kg) | ~5.5 |

| G-CSF + AMD3100 (5 mg/kg) | ~4.1 |

In Vivo Mobilization in Monkeys

This compound also demonstrated robust mobilization of CD34+ cells (a marker for human HSPCs) in rhesus monkeys.

Table 4: Mobilization of CD34+ Cells in Monkeys by this compound

| Dose (mg/kg) | Peak CD34+ cells/μL in Peripheral Blood |

| 1 | ~10 |

| 10 | ~17 |

Peak mobilization observed at 2 hours post-injection.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Colony-Forming Unit (CFU) Assay for HSPC Mobilization

This assay quantifies the number of hematopoietic progenitor cells in a sample capable of forming colonies in semi-solid media.

Caption: Workflow for the Colony-Forming Unit (CFU) Assay.

Protocol:

-

Sample Collection: Collect peripheral blood from mice or monkeys at specified time points after administration of this compound, G-CSF, or vehicle control.

-

Red Blood Cell Lysis: Lyse red blood cells using an ammonium (B1175870) chloride-based lysis buffer.

-

Cell Counting: Resuspend the remaining nucleated cells in a suitable buffer and perform a cell count using a hemocytometer or automated cell counter.

-

Plating: Dilute the cell suspension to the desired concentration and mix with methylcellulose-based medium (e.g., MethoCult™) containing appropriate cytokines. Plate the mixture in 35 mm culture dishes.

-

Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO₂ for 10-14 days.

-

Colony Enumeration: Using an inverted microscope, identify and count the different types of hematopoietic colonies, such as CFU-GM (granulocyte-macrophage), BFU-E (burst-forming unit-erythroid), and CFU-GEMM (granulocyte, erythroid, macrophage, megakaryocyte).

Flow Cytometry for HSPC Identification

Flow cytometry is used to identify and quantify specific cell populations based on the expression of cell surface markers.

Protocol:

-

Cell Preparation: Prepare a single-cell suspension from peripheral blood or bone marrow as described for the CFU assay.

-

Staining: Incubate the cells with a cocktail of fluorescently labeled antibodies against specific HSPC markers. For murine studies, a common panel includes antibodies against Lineage markers (Lin), c-Kit, and Sca-1 (to identify LSK cells: Lin-Sca-1+c-Kit+). For primate studies, antibodies against CD34 and CD45 are typically used.

-

Data Acquisition: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Gate on the cell populations of interest based on their fluorescence signals to determine the percentage and absolute number of HSPCs.

Pharmacokinetic Assay in Mice

This assay determines the concentration of this compound in the blood over time.

Protocol:

-

Drug Administration: Administer this compound to mice via the desired route (e.g., subcutaneous injection).

-

Blood Sampling: Collect blood samples at various time points post-administration (e.g., 5, 15, 30, 60, 120, and 240 minutes).

-

Sample Processing: Process the blood samples to obtain plasma.

-

LC-MS/MS Analysis: Quantify the concentration of this compound in the plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: Use the concentration-time data to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and half-life.

Competitive Transplantation Assay

This assay assesses the long-term repopulating ability of mobilized HSCs.

Caption: Workflow for the Competitive Transplantation Assay.

Protocol:

-

Donor Cell Preparation: Mobilize HSCs in donor mice (e.g., CD45.2+) using this compound. Collect peripheral blood mononuclear cells.

-

Competitor Cell Preparation: Harvest bone marrow cells from competitor mice (e.g., CD45.1+).

-

Recipient Preparation: Lethally irradiate recipient mice (e.g., CD45.1+) to ablate their native hematopoietic system.

-

Transplantation: Co-inject a mixture of donor peripheral blood cells and competitor bone marrow cells into the irradiated recipient mice.

-

Engraftment Analysis: At various time points post-transplantation (e.g., 4, 8, 12, and 16 weeks), collect peripheral blood from the recipient mice and analyze the percentage of donor-derived (CD45.2+) and competitor-derived (CD45.1+) cells using flow cytometry. This determines the long-term engraftment and repopulating ability of the mobilized HSCs.

Conclusion

This compound is a promising new agent for hematopoietic stem cell mobilization. Its high potency, rapid onset of action, and synergistic effects with G-CSF suggest that it could be a valuable addition to the clinical options for HSC transplantation. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical translation of this compound and other CXCR4 antagonists. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential.[2][3]

References

- 1. Experimental Competitive Bone Marrow Transplant Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Competitive Transplants to Evaluate Hematopoietic Stem Cell Fitness - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Competitive Bone-marrow Transplantations [en.bio-protocol.org]

- 4. Protocol to identify and analyze mouse and human quiescent hematopoietic stem cells using flow cytometry combined with confocal imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. stemcell.com [stemcell.com]

Unveiling the Potent Antagonism: A Technical Guide to the Binding Affinity of HF51116 with the CXCR4 Receptor

For Immediate Release

This technical guide provides an in-depth analysis of the binding characteristics of HF51116, a novel small-molecule antagonist, to the C-X-C chemokine receptor type 4 (CXCR4). Designed for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, outlines experimental methodologies, and visualizes the underlying molecular interactions and signaling pathways.

Executive Summary

This compound has emerged as a potent and high-affinity antagonist of the CXCR4 receptor, a critical mediator in various physiological and pathological processes, including hematopoietic stem cell mobilization, cancer metastasis, and HIV-1 entry.[1][2][3][4][5] This guide delves into the specifics of its binding affinity, the experimental procedures used for its characterization, and the consequential impact on CXCR4-mediated signaling.

Quantitative Binding Affinity of this compound

The binding affinity of this compound for the CXCR4 receptor has been quantified through competitive binding assays. The half-maximal inhibitory concentration (IC50) value stands as a key metric for its potency.

| Compound | Parameter | Value | Assay Type |

| This compound | IC50 | 12 nM | Competitive Binding Assay |

| Table 1: Quantitative Binding Affinity of this compound to CXCR4.[1][3][4] |

This low nanomolar IC50 value underscores the high-affinity interaction between this compound and the CXCR4 receptor, positioning it as a highly effective competitive antagonist.[1]

Mechanism of Action: Competitive Antagonism

This compound functions as a competitive antagonist, directly competing with the natural ligand, CXCL12 (also known as SDF-1α), for the same binding site on the CXCR4 receptor.[1] This mechanism effectively blocks the receptor, preventing the downstream signaling cascades typically initiated by CXCL12 binding. The structural basis for this competitive antagonism has been elucidated through cryo-electron microscopy studies, which reveal that this compound occupies the orthosteric binding pocket of CXCR4, thereby sterically hindering the binding of CXCL12.[1]

Experimental Protocols

The determination of the binding affinity of this compound to CXCR4 involves sophisticated experimental procedures. A representative protocol for a competitive binding assay is detailed below.

Competitive Radioligand Binding Assay

This assay measures the ability of a test compound (this compound) to displace a radiolabeled ligand from the CXCR4 receptor.

Materials:

-

Cells: A cell line endogenously or recombinantly expressing the human CXCR4 receptor (e.g., Jurkat cells, HEK293-CXCR4).

-

Radioligand: [¹²⁵I]-CXCL12.

-

Test Compound: this compound.

-

Assay Buffer: Tris-HCl (50 mM, pH 7.4), MgCl₂ (5 mM), CaCl₂ (1 mM), and BSA (0.5%).

-

Washing Buffer: Ice-cold PBS.

-

Scintillation Fluid.

-

Glass Fiber Filters.

-

96-well plates.

Procedure:

-

Cell Preparation: Culture and harvest cells expressing the CXCR4 receptor.

-

Assay Setup: In a 96-well plate, add a fixed concentration of the radioligand ([¹²⁵I]-CXCL12) to each well.

-

Compound Addition: Add varying concentrations of the unlabeled competitor, this compound, to the wells. Include control wells with no competitor (total binding) and wells with a saturating concentration of an unlabeled ligand (non-specific binding).

-

Incubation: Add the cell suspension to the wells and incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold washing buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Impact on CXCR4 Signaling Pathways

The binding of CXCL12 to CXCR4 activates several downstream signaling pathways that are crucial for cell migration, proliferation, and survival.[6] As a competitive antagonist, this compound effectively blocks the initiation of these cascades.

Upon CXCL12 binding, CXCR4, a G protein-coupled receptor (GPCR), activates G-protein mediated signaling.[6] This leads to the activation of downstream effectors such as phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). PLC activation results in an increase in intracellular calcium levels, while PI3K activation triggers the Akt signaling pathway. Furthermore, CXCR4 activation can stimulate the Ras-Raf-MEK-ERK (MAPK) pathway.[6] These pathways collectively regulate cellular processes like chemotaxis, gene transcription, and cell survival.

By competitively inhibiting the binding of CXCL12, this compound prevents the conformational changes in CXCR4 necessary for G-protein coupling and subsequent downstream signaling. This blockade is the molecular basis for its therapeutic effects, such as the inhibition of cancer cell metastasis and the mobilization of hematopoietic stem cells.[1][3][4][5]

Conclusion

This compound demonstrates high-affinity binding to the CXCR4 receptor, acting as a potent competitive antagonist. The quantitative data and experimental methodologies outlined in this guide provide a comprehensive understanding of its interaction with CXCR4. The ability of this compound to effectively block CXCL12-mediated signaling pathways underscores its significant therapeutic potential in various disease contexts. Further research into the structural and dynamic aspects of this interaction will continue to inform the development of next-generation CXCR4-targeted therapeutics.

References

- 1. Structural mechanisms underlying the modulation of CXCR4 by diverse small-molecule antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A novel small molecule CXCR4 antagonist potently mobilizes hematopoietic stem cells in mice and monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A novel small molecule CXCR4 antagonist potently mobilizes hematopoietic stem cells in mice and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

The Structural Basis of HF51116 Interaction with CXCR4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The C-X-C chemokine receptor 4 (CXCR4) is a G protein-coupled receptor (GPCR) that plays a pivotal role in various physiological and pathological processes, including hematopoietic stem cell (HSC) trafficking, HIV-1 entry, and cancer metastasis. Its interaction with its endogenous ligand, stromal cell-derived factor-1 (SDF-1α or CXCL12), triggers a cascade of intracellular signaling events. Consequently, CXCR4 has emerged as a significant therapeutic target. HF51116 is a novel, potent, and small-molecule antagonist of CXCR4. This document provides an in-depth technical guide on the structural basis of the this compound-CXCR4 interaction, detailing the binding affinity, the molecular interactions underpinning this binding, the resultant impact on CXCR4 signaling, and the experimental methodologies used to elucidate these findings.

Quantitative Analysis of this compound-CXCR4 Interaction

The binding affinity of this compound for CXCR4 has been quantified using competitive binding assays. The half-maximal inhibitory concentration (IC50) value provides a measure of the potency of this compound in displacing a known ligand from the receptor.

| Compound | Assay Type | IC50 (nM) | Reference |

| This compound | Competitive Binding Assay | 12 | [1][2][3][4] |

Table 1: Binding Affinity of this compound for CXCR4. The IC50 value was determined in a competitive binding assay, highlighting the high-affinity interaction of this compound with the CXCR4 receptor.[1][2][3][4]

Structural Elucidation of the this compound-CXCR4 Complex

The high-resolution structure of the this compound-CXCR4 complex has been determined using cryogenic electron microscopy (cryo-EM).[2] This has provided unprecedented insights into the molecular interactions governing the binding of this small-molecule antagonist.

This compound was designed using a fragment integrational approach, combining chemical moieties from different known CXCR4 antagonists.[2][4] The cryo-EM structure reveals that this compound binds within the orthosteric binding pocket of CXCR4, occupying both the major and minor subpockets.[2][5] This binding mode physically obstructs the binding of the natural ligand, CXCL12, thereby acting as a competitive antagonist.[2]

A key feature of the this compound-CXCR4 interaction is the distinct conformation adopted by the tryptophan residue at position 94 (Trp942.60) of the receptor.[2][5] This residue is crucial for the binding of small-molecule antagonists, and its conformation is modulated by the specific ligand bound.[2][5] The unique orientation of Trp942.60 in the this compound-bound structure contributes to the high-affinity interaction.[2]

Impact on CXCR4 Signaling

As a potent antagonist, this compound effectively blocks the downstream signaling pathways initiated by the binding of SDF-1α to CXCR4.[4][6] The SDF-1α/CXCR4 signaling axis is multifaceted, involving the activation of heterotrimeric G proteins and subsequent modulation of several intracellular cascades that regulate cell migration, proliferation, and survival.[7]

Key signaling events inhibited by this compound include:

-

Calcium Mobilization: SDF-1α binding to CXCR4 typically leads to a rapid and transient increase in intracellular calcium concentration. This compound potently antagonizes this SDF-1α-induced calcium flux.[4][6]

-

Cell Migration: The SDF-1α/CXCR4 axis is a critical regulator of cell migration. This compound strongly inhibits SDF-1α-induced cell migration.[4][6]

-

CXCR4 Internalization: Ligand-induced receptor internalization is a key mechanism for regulating receptor signaling. This compound has been shown to antagonize SDF-1α-induced CXCR4 internalization.[4][6]

-

HIV-1 Entry: CXCR4 is a major co-receptor for T-tropic HIV-1 strains. By blocking the receptor, this compound inhibits HIV-1 infection.[2][4][6]

The binding of this compound to CXCR4 prevents the G-protein coupling and the subsequent activation of downstream effectors such as the MAPK and PI3K signaling pathways.[4][7]

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the interaction of this compound with CXCR4.

Competitive Binding Assay (Flow Cytometry)

This assay quantifies the ability of a test compound (this compound) to compete with a fluorescently labeled ligand (e.g., CXCL12AF647) for binding to CXCR4 expressed on the surface of living cells.

Materials:

-

CXCR4-expressing cells (e.g., Jurkat cells)

-

Assay Buffer (e.g., PBS with 1% FBS)

-

Fluorescently labeled CXCL12 (e.g., CXCL12AF647)

-

Test compound (this compound)

-

96-well round-bottom plates

-

Flow cytometer

Procedure:

-

Harvest and wash CXCR4-expressing cells, then resuspend in assay buffer to a concentration of 3 x 105 cells per 50 µL.

-

Prepare serial dilutions of the test compound (this compound) in assay buffer.

-

In a 96-well plate, add 50 µL of the cell suspension to each well.

-

Add 50 µL of the diluted test compound or assay buffer (for control wells) to the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 50 µL of fluorescently labeled CXCL12 at a fixed concentration (e.g., 2.9 nM) to all wells.

-

Incubate for 30 minutes at room temperature in the dark.

-

Wash the cells twice with assay buffer by centrifugation.

-

Resuspend the cell pellet in a suitable buffer for flow cytometry analysis (e.g., 1% paraformaldehyde in PBS for fixation).

-

Acquire data on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the cell population.

-

The IC50 value is calculated by plotting the MFI against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

Calcium Mobilization Assay

This functional assay measures the ability of a compound to either stimulate (agonist) or inhibit (antagonist) the release of intracellular calcium stores following CXCR4 activation.

Materials:

-

CXCR4-expressing cells

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

SDF-1α

-

Test compound (this compound)

-

96-well black-walled, clear-bottom plates

-

Fluorescence plate reader with automated injection capabilities

Procedure:

-

Seed CXCR4-expressing cells in a 96-well plate and culture overnight.

-

Remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 45-60 minutes at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Add 80 µL of assay buffer to each well.

-

To measure antagonistic activity, add 20 µL of the test compound (this compound) at various concentrations to the wells and incubate for a short period (e.g., 10-15 minutes).

-

Place the plate in the fluorescence plate reader and begin recording baseline fluorescence.

-

Inject a fixed concentration of SDF-1α (agonist) into the wells and continue to record the fluorescence intensity over time (typically 1-2 minutes).

-

The change in fluorescence, indicative of intracellular calcium concentration, is analyzed. For antagonists, the inhibition of the SDF-1α-induced calcium signal is quantified to determine potency.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is a structural biology technique used to determine the high-resolution three-dimensional structure of biological macromolecules in their near-native state.

Generalized Protocol for a GPCR-Ligand Complex:

-

Protein Expression and Purification: The CXCR4 receptor is overexpressed in a suitable cell line (e.g., insect or mammalian cells). The protein is then solubilized from the cell membrane using detergents and purified via affinity chromatography.

-

Complex Formation: The purified CXCR4 is incubated with a molar excess of the ligand (this compound) to ensure saturation of the binding sites. For GPCRs, stabilizing partners such as a G protein or a nanobody may be added to lock the receptor in a specific conformational state.

-

Vitrification: A small volume (3-4 µL) of the purified complex solution is applied to an EM grid. The grid is then rapidly plunged into a cryogen (e.g., liquid ethane) to form a thin layer of vitreous (non-crystalline) ice, preserving the native structure of the complex.

-

Data Collection: The vitrified grids are loaded into a transmission electron microscope. A large number of 2D projection images of the randomly oriented particles are collected automatically.

-

Image Processing and 3D Reconstruction: The individual particle images are selected, aligned, and classified. These 2D images are then used to reconstruct a 3D density map of the complex.

-

Model Building and Refinement: An atomic model of the protein-ligand complex is built into the 3D density map and refined to achieve the best fit with the experimental data.

Conclusion

This compound is a high-affinity small-molecule antagonist of the CXCR4 receptor. The structural basis of its interaction has been elucidated through cryo-EM, revealing a binding mode that occupies both the major and minor subpockets of the receptor's orthosteric site. This molecular understanding rationalizes its potent antagonistic activity on key CXCR4-mediated signaling pathways, including calcium mobilization and cell migration. The detailed experimental protocols provided herein serve as a guide for researchers in the field of GPCR drug discovery to further investigate the pharmacology of CXCR4 and develop novel therapeutics targeting this important receptor.

References

- 1. Endocytosis assay of chemokine receptor CXCR4 [bio-protocol.org]

- 2. A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SDF-1α and CXCR4 as therapeutic targets in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. proteinfoundry.com [proteinfoundry.com]

- 5. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Video: A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 [jove.com]

- 7. Comparison of cell-based assays for the identification and evaluation of competitive CXCR4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Role of HF51116 in Modulating the SDF-1α/CXCR4 Signaling Pathway: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of HF51116, a novel small molecule antagonist of the CXCR4 receptor, and its interaction with the SDF-1α/CXCR4 signaling pathway. This axis is a critical regulator of cell trafficking, with implications in cancer progression, hematopoietic stem cell mobilization, and HIV-1 infection.

Introduction to the SDF-1α/CXCR4 Signaling Pathway

The SDF-1α/CXCR4 signaling axis plays a fundamental role in numerous physiological and pathological processes.[1] SDF-1α (Stromal Cell-Derived Factor-1α, also known as CXCL12) is a chemokine that binds specifically to the G-protein coupled receptor, CXCR4.[2][3][4] This interaction triggers a cascade of intracellular signaling events that regulate cell migration, survival, and proliferation.[2][3][4]

In the context of oncology, the SDF-1α/CXCR4 pathway is frequently exploited by cancer cells.[1][2][3] Tumors that overexpress CXCR4 can metastasize to organs with high concentrations of SDF-1α, such as the bone marrow, lungs, and liver.[1] This directed migration is a key factor in the progression of many cancers. Furthermore, this signaling pathway is crucial for the survival and maintenance of cancer stem cells, a subpopulation of tumor cells responsible for tumor initiation and recurrence.[1] The axis is also central to angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[5][6]

This compound: A Potent CXCR4 Antagonist

This compound is a novel, small-molecule antagonist developed to specifically target and inhibit the CXCR4 receptor.[7][8][9] It was designed using a fragment integrational approach and exhibits a high binding affinity for CXCR4.[10] By blocking the interaction between SDF-1α and CXCR4, this compound effectively inhibits the downstream signaling pathways.[11] This antagonism has demonstrated potential therapeutic applications in mobilizing hematopoietic stem cells, inhibiting cancer metastasis, and preventing HIV-1 entry into host cells.[10][11]

Mechanism of Action

This compound functions as a competitive antagonist, binding to the orthosteric site of the CXCR4 receptor and thereby preventing the binding of its natural ligand, SDF-1α.[10] This blockade inhibits SDF-1α-induced cellular responses, including chemotaxis, calcium mobilization, and CXCR4 internalization.[11] Structural studies have revealed that this compound interacts with key residues in both the major and minor subpockets of the CXCR4 binding site.[10]

The diagram below illustrates the antagonistic action of this compound on the SDF-1α/CXCR4 signaling pathway.

Quantitative Data on this compound Efficacy

The following tables summarize key quantitative data regarding the efficacy of this compound from preclinical studies.

Table 1: In Vitro Binding Affinity and Activity of this compound

| Parameter | Value | Assay Type | Reference |

| IC50 | 12 nM | CXCR4 Competitive Binding Assay | [10] |

Table 2: In Vivo Hematopoietic Stem and Progenitor Cell (HSPC) Mobilization in Monkeys

| Treatment | Dose | Peak CD34+ cells/μL PB | Time to Peak | Area Under the Curve (AUC) |

| This compound | 1 mg/kg | Not specified | Not specified | 38.47 |

| This compound | 10 mg/kg | 17 | 2 hours | 61.50 |

Data extracted from a study on rhesus monkeys.[7]

Table 3: In Vivo White Blood Cell (WBC) Mobilization in Mice

| Treatment | Dose | Observation |

| This compound | 5 mg/kg | Escalated more WBCs and lymphocytes compared to AMD3100 at the same dose and time. |

This study highlights the potent in vivo activity of this compound in mobilizing white blood cells.[7]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of this compound and other CXCR4 antagonists.

CXCR4 Competitive Binding Assay

Objective: To determine the binding affinity (IC50) of a test compound for the CXCR4 receptor.

Methodology:

-

Cell Culture: CHO cells are transfected to express human CXCR4.

-

Assay Setup: Transfected cells are seeded in 96-well plates.

-

Competition: Increasing concentrations of the antagonist (e.g., this compound) are added to the wells, followed by a fixed concentration of a labeled competitor, such as the anti-CXCR4 antibody 12G5.

-

Incubation: The plate is incubated to allow for competitive binding.

-

Detection: The amount of labeled antibody bound to the cells is quantified using a suitable detection method (e.g., flow cytometry or a plate reader for fluorescently labeled antibodies).

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the antagonist concentration.

Calcium Mobilization Assay

Objective: To measure the effect of a CXCR4 antagonist on SDF-1α-induced intracellular calcium release.

Methodology:

-

Cell Preparation: CXCR4-expressing cells are harvested and resuspended in a suitable buffer.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Antagonist Treatment: The cells are pre-incubated with the CXCR4 antagonist at various concentrations.

-

Stimulation: SDF-1α is added to the cell suspension to stimulate CXCR4.

-

Measurement: The change in fluorescence, corresponding to the intracellular calcium concentration, is measured over time using a fluorescence plate reader.

-

Analysis: The peak fluorescence intensity in the presence of the antagonist is compared to the control (SDF-1α alone) to determine the extent of inhibition.[12][13]

Chemotaxis Assay (Transwell)

Objective: To assess the ability of a CXCR4 antagonist to inhibit SDF-1α-induced cell migration.

Methodology:

-

Assay Setup: A Transwell plate with a porous membrane is used. The lower chamber is filled with migration buffer containing SDF-1α as a chemoattractant. The antagonist is also added to the lower chamber for the test conditions.

-

Cell Seeding: CXCR4-expressing cells are seeded into the upper chamber.

-

Incubation: The plate is incubated for a period sufficient to allow cell migration (typically 2-4 hours).

-

Quantification: Non-migrated cells are removed from the top of the membrane. The cells that have migrated to the lower surface of the membrane are fixed, stained (e.g., with crystal violet or DAPI), and counted under a microscope.

-

Data Analysis: The number of migrated cells in the presence of the antagonist is compared to the number of cells that migrated towards SDF-1α alone to calculate the percentage of inhibition.[12][13]

The following diagram illustrates a general experimental workflow for evaluating CXCR4 antagonists.

Conclusion

This compound is a promising CXCR4 antagonist with high potency and demonstrated in vivo efficacy in hematopoietic stem cell mobilization.[7][8][9] Its ability to disrupt the SDF-1α/CXCR4 signaling axis makes it a valuable candidate for further investigation in therapeutic areas such as oncology and infectious diseases. The experimental protocols outlined in this guide provide a framework for the continued evaluation of this compound and other novel CXCR4 inhibitors. The robust preclinical data available for this compound warrants further clinical investigation to ascertain its full therapeutic potential.[8][9]

References

- 1. The critical role of SDF-1/CXCR4 axis in cancer and cancer stem cells metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. CXCL12 (SDF-1)/CXCR4 pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. The SDF-1–CXCR4 signaling pathway: a molecular hub modulating neo-angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The SDF-1-CXCR4 signaling pathway: a molecular hub modulating neo-angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A novel small molecule CXCR4 antagonist potently mobilizes hematopoietic stem cells in mice and monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A novel small molecule CXCR4 antagonist potently mobilizes hematopoietic stem cells in mice and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structural mechanisms underlying the modulation of CXCR4 by diverse small-molecule antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

In Vitro Characterization of HF51116: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of HF51116, a novel and potent small-molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4). This compound effectively inhibits the binding of the natural ligand, stromal cell-derived factor-1α (SDF-1α, also known as CXCL12), to CXCR4, thereby disrupting the downstream signaling pathways. This targeted action makes this compound a promising candidate for therapeutic applications in hematopoietic stem cell (HSC) mobilization, cancer metastasis, and potentially HIV-1 infection.[1][2]

Core Activity: CXCR4 Antagonism

This compound was developed through a fragment integrational approach and demonstrates high-affinity binding to CXCR4.[2] Its primary mechanism of action is the blockade of the CXCL12/CXCR4 signaling axis, which is crucial for the retention of HSCs in the bone marrow microenvironment.[3][4] By antagonizing this interaction, this compound induces the rapid mobilization of HSCs into the peripheral blood.[5][6][7]

Quantitative Analysis of In Vitro Activity

The following table summarizes the key quantitative metrics of this compound's in vitro activity based on competitive binding assays.

| Assay Type | Parameter | Value | Cell Line/System | Reference |

| Competitive Binding Assay | IC50 | 12 nM | Not Specified | [2][3] |

Further quantitative data on the inhibition of cell migration, calcium mobilization, and CXCR4 internalization from full-text articles would be populated here.

Signaling Pathway Inhibition

This compound acts by competitively inhibiting the binding of CXCL12 to the G-protein coupled receptor (GPCR) CXCR4. This prevents the conformational changes necessary for downstream signaling. The disruption of this initial step blocks multiple intracellular signaling cascades critical for cell migration, survival, and proliferation.

Caption: this compound blocks CXCL12 binding to CXCR4, inhibiting G-protein activation.

Experimental Methodologies

Detailed protocols are essential for the replication and validation of in vitro findings. The following sections describe the methodologies used to characterize the activity of this compound.

Competitive Radioligand Binding Assay

This assay is performed to determine the binding affinity (IC50) of this compound for the CXCR4 receptor.

Protocol:

-

Cell Preparation: Membranes from cells endogenously or recombinantly expressing the human CXCR4 receptor are prepared.

-

Reaction Mixture: A constant concentration of a radiolabeled CXCR4 ligand (e.g., 125I-SDF-1α) is incubated with the cell membranes.

-

Competition: Increasing concentrations of unlabeled this compound are added to the reaction mixtures to compete for binding with the radioligand.

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated via filtration through a glass fiber filter.

-

Detection: The radioactivity retained on the filter, corresponding to the bound ligand, is quantified using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated using non-linear regression analysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Structural mechanisms underlying the modulation of CXCR4 by diverse small-molecule antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel small molecule CXCR4 antagonist potently mobilizes hematopoietic stem cells in mice and monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cris.technion.ac.il [cris.technion.ac.il]

- 5. researchgate.net [researchgate.net]

- 6. A novel small molecule CXCR4 antagonist potently mobilizes hematopoietic stem cells in mice and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

Pharmacokinetic Profile of HF51116 in Preclinical Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

HF51116 is a novel small molecule antagonist of the CXCR4 receptor, a key regulator of hematopoietic stem cell (HSC) trafficking. By blocking the interaction between CXCR4 and its ligand, CXCL12 (also known as SDF-1α), this compound has demonstrated potent activity in mobilizing HSCs from the bone marrow to the peripheral blood in preclinical models.[1] This property positions this compound as a promising candidate for applications in stem cell transplantation and potentially in other therapeutic areas where CXCR4 signaling is implicated. This technical guide provides a comprehensive summary of the currently available preclinical pharmacokinetic data for this compound, intended to inform further research and development efforts.

In Vivo Pharmacokinetics

Pharmacokinetic studies of this compound have been conducted in both mice and rhesus monkeys to characterize its absorption, distribution, and elimination profile. While qualitative descriptions of its pharmacokinetic behavior are available, detailed quantitative parameters remain limited in the public domain.

Rhesus Monkey

A key study in rhesus monkeys provides the most detailed insight into the pharmacokinetics of this compound following subcutaneous administration.

Data Presentation: Pharmacokinetic Parameters of this compound in Rhesus Monkeys (Subcutaneous Administration)

| Parameter | 1 mg/kg Dose | 10 mg/kg Dose |

| Time to Maximum Concentration (Tmax) | 15 minutes | 15 minutes |

| Maximum Concentration (Cmax) | Data not publicly available | Data not publicly available |

| Area Under the Curve (AUC) | Data not publicly available | Data not publicly available |

| Half-life (t½) | Described as "quickly removed from blood circulation" | Described as "quickly removed from blood circulation" |

| Clearance (CL) | Data not publicly available | Data not publicly available |

| Volume of Distribution (Vd) | Data not publicly available | Data not publicly available |

Experimental Protocols: Pharmacokinetic Study in Rhesus Monkeys

-

Animal Model: Rhesus monkeys.

-

Dosing: this compound was administered via subcutaneous (s.c.) injection at two dose levels: 1 mg/kg and 10 mg/kg.[1]

-

Sample Collection: Serum samples were collected at various time points post-administration.

-

Bioanalytical Method: The concentration of this compound in the serum was determined using a Liquid Chromatography-Mass Spectrometry (LC-MS) method.[1]

-

LC System: ACQUITY UPLC BEH C18 column (2.1 × 100 mm, 1.7 μm, Waters).

-

Mobile Phase: A binary solvent system consisting of:

-

Mobile Phase A: 0.1% formic acid and 5 mM ammonium (B1175870) acetate (B1210297) in 100% H₂O.

-

Mobile Phase B: 100% acetonitrile.

-

-

Gradient Elution: A 10-minute gradient with a flow rate of 250 μL/min was used as follows:

-

0–1.5 min: 2% B

-

1.5–5 min: 2–98% B

-

5–7 min: 98% B

-

7–7.1 min: 98-2% B

-

7.1–10 min: 2% B

-

-

Mass Spectrometry: Data was acquired in selected reaction monitoring (SRM) mode with transitions of 523.5/161 for this compound.[1]

-

Mouse

Pharmacokinetic assays for this compound have also been performed in mice; however, specific details regarding the experimental protocol and the resulting quantitative data are not currently available in the public literature.

Data Presentation: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value |

| Dose | Not publicly available |

| Route of Administration | Not publicly available |

| Time to Maximum Concentration (Tmax) | Not publicly available |

| Maximum Concentration (Cmax) | Not publicly available |

| Area Under the Curve (AUC) | Not publicly available |

| Half-life (t½) | Not publicly available |

| Clearance (CL) | Not publicly available |

| Volume of Distribution (Vd) | Not publicly available |

In Vitro ADME Properties

Information regarding the in vitro absorption, distribution, metabolism, and excretion (ADME) properties of this compound, such as plasma protein binding, metabolic stability in liver microsomes, and cytochrome P450 (CYP) inhibition, is not currently available in publicly accessible literature.

Signaling Pathway and Experimental Workflow

Mechanism of Action: CXCR4 Antagonism

This compound exerts its biological effect by acting as an antagonist at the CXCR4 receptor. This prevents the binding of the natural ligand, CXCL12, thereby inhibiting the downstream signaling cascade that mediates cell migration and retention in the bone marrow.

Caption: Mechanism of action of this compound as a CXCR4 antagonist.

Experimental Workflow: In Vivo Pharmacokinetic Study

The general workflow for conducting a preclinical in vivo pharmacokinetic study, such as the one performed for this compound in monkeys, involves several key steps from drug administration to data analysis.

Caption: General workflow for a preclinical pharmacokinetic study.

Summary and Future Directions

The available preclinical data indicate that this compound is a potent CXCR4 antagonist that is rapidly absorbed, reaching peak concentrations shortly after subcutaneous administration in rhesus monkeys. The qualitative description suggests a rapid elimination profile. However, a comprehensive understanding of its pharmacokinetic properties is hampered by the lack of publicly available quantitative data, particularly for key parameters such as Cmax, AUC, half-life, clearance, and volume of distribution in both mice and monkeys. Furthermore, in vitro ADME data are needed to fully characterize its drug-like properties.

For a complete preclinical pharmacokinetic profile, future studies should aim to:

-

Publish the full quantitative pharmacokinetic parameters from the mouse and monkey studies.

-

Conduct and report on in vitro ADME studies, including:

-

Plasma protein binding in relevant species.

-

Metabolic stability in liver microsomes and hepatocytes.

-

Identification of major metabolites.

-

Cytochrome P450 inhibition and induction potential.

-

-

Investigate the oral bioavailability of this compound to assess its potential for different routes of administration.

The elucidation of these pharmacokinetic properties is crucial for the continued development of this compound and for designing and interpreting future efficacy and toxicology studies, ultimately informing its potential clinical translation.

References

An In-depth Technical Guide to HF51116 for Investigating Hematopoietic Stem Cell Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic stem cell (HSC) transplantation is a critical therapeutic strategy for a multitude of hematological and oncological diseases. The success of this procedure hinges on the efficient mobilization of HSCs from the bone marrow (BM) niche into the peripheral blood (PB) for collection. The chemokine receptor CXCR4, expressed on the surface of HSCs, and its ligand, stromal cell-derived factor-1α (SDF-1α or CXCL12), produced by the bone marrow microenvironment, form a critical axis for HSC retention in the BM.[1][2] Disruption of this interaction presents a key strategy for inducing HSC mobilization.

HF51116 is a novel, potent, and specific small molecule antagonist of the CXCR4 receptor.[3] This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its application in hematopoietic stem cell biology, with a focus on preclinical studies in murine and primate models. We present quantitative data on its mobilization efficacy, both alone and in synergy with Granulocyte-Colony Stimulating Factor (G-CSF), detailed experimental protocols for its investigation, and visual representations of the underlying biological pathways and experimental workflows.

Mechanism of Action

This compound functions by competitively binding to the CXCR4 receptor on hematopoietic stem cells, thereby blocking its interaction with its natural ligand, SDF-1α.[3][4] This disruption of the CXCR4/SDF-1α signaling axis leads to the release of HSCs from the bone marrow niche and their mobilization into the peripheral circulation.[1][3] The SDF-1α/CXCR4 interaction is crucial for the retention and quiescence of HSCs within the bone marrow.[2][5] By antagonizing this pathway, this compound effectively promotes the egress of these vital cells into the bloodstream, making them available for therapeutic collection.

Signaling Pathway of HSC Mobilization by this compound

The following diagram illustrates the signaling pathway disrupted by this compound, leading to hematopoietic stem cell mobilization.

Caption: Mechanism of this compound-induced HSC mobilization.

Quantitative Data on Mobilization Efficacy

The efficacy of this compound in mobilizing hematopoietic progenitor cells (HPCs) has been quantified in preclinical models. The data is summarized in the tables below for clarity and ease of comparison.

Table 1: Dose-Dependent Mobilization of HPCs in Mice by this compound

| Dose of this compound (mg/kg) | Colony-Forming Units (CFUs) per mL of Peripheral Blood | Fold Increase over Baseline |

| 0 (Baseline) | 185 | 1.00 |

| 5 | 1732 | 9.36 |

| 10 | 1750 | 9.46 |

| 20 | 1765 | 9.54 |

Data obtained 1 hour post-injection in C3H/HEJ mice. The plateau in CFU numbers was reached at a dose of 5 mg/kg.[3]

Table 2: Synergistic Mobilization of HPCs by this compound and G-CSF in Mice

| Treatment Group | CFUs per mL of Peripheral Blood | LSK Cells per µL of Peripheral Blood | SLAM LSK Cells per µL of Peripheral Blood |

| G-CSF | 4,538 | 1.2 | 0.3 |

| G-CSF + AMD3100 | 18,512 | 4.8 | 1.1 |

| G-CSF + this compound | 24,963 | 6.5 | 1.5 |

LSK (Lineage-Sca-1+c-Kit+) cells are a population enriched for hematopoietic stem and progenitor cells. SLAM LSK (CD150+CD48-LSK) cells are highly enriched for long-term repopulating HSCs.[3]

Table 3: Pharmacokinetics of this compound in Monkeys

| Parameter | Value |

| Time to Maximum Concentration (Tmax) | 15 minutes |

| Clearance | Rapid |

This compound is quickly absorbed and subsequently cleared from the blood circulation in monkeys.[3][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to investigate the biological activity of this compound.

In Vivo Hematopoietic Progenitor Cell Mobilization and Enumeration (CFU Assay)

Objective: To quantify the number of mobilized hematopoietic progenitor cells in the peripheral blood of mice following treatment with this compound.

Materials:

-

C3H/HEJ, DBA/2, or C57BL/6 mice

-

This compound, G-CSF, AMD3100 (as required)

-

Sterile saline

-

Heparin or EDTA-coated micro-hematocrit tubes

-

Iscove's Modified Dulbecco's Medium (IMDM)

-

Fetal Bovine Serum (FBS)

-

Methylcellulose-based medium for mouse progenitor cells (e.g., MethoCult™)

-

35 mm culture dishes

-

Incubator (37°C, 5% CO2)

-

Inverted microscope

Procedure:

-

Administer this compound (e.g., 5 mg/kg) or control vehicle (saline) via subcutaneous injection to mice.

-

At specified time points (e.g., 1 hour post-injection), collect peripheral blood via retro-orbital bleeding into heparinized or EDTA-coated tubes.

-

Perform a white blood cell count.

-

Dilute the blood sample in IMDM with 2% FBS.

-

Add the diluted blood cell suspension to the methylcellulose-based medium at a final plating concentration of 1 x 105 cells per 35 mm dish.

-

Plate 1.1 mL of the cell-methylcellulose mixture into duplicate 35 mm culture dishes.

-

Incubate the dishes at 37°C in a humidified incubator with 5% CO2 for 7-10 days.

-

Enumerate the number of colonies (CFU-GM, BFU-E, and CFU-GEMM) using an inverted microscope.

-

Calculate the number of CFUs per mL of peripheral blood.

Flow Cytometric Analysis of Mobilized Hematopoietic Stem and Progenitor Cells

Objective: To identify and quantify specific populations of hematopoietic stem and progenitor cells (LSK and SLAM LSK) in the peripheral blood of mice.

Materials:

-

Peripheral blood collected from treated mice

-

Red Blood Cell Lysis Buffer

-

Phosphate-Buffered Saline (PBS) with 2% FBS (FACS buffer)

-

Fluorochrome-conjugated antibodies against mouse lineage markers (e.g., CD3e, CD4, CD8a, B220, Gr-1, Mac-1, Ter119)

-

Fluorochrome-conjugated antibodies against mouse Sca-1, c-Kit (CD117), CD150, and CD48

-

Flow cytometer

Procedure:

-

Lyse red blood cells from the peripheral blood sample.

-

Wash the remaining cells with FACS buffer.

-

Resuspend the cells in FACS buffer and block Fc receptors.

-

Stain the cells with a cocktail of lineage-specific antibodies.

-

Wash the cells and then stain with antibodies against Sca-1, c-Kit, CD150, and CD48.

-

Wash the cells and resuspend in FACS buffer.

-

Acquire the samples on a flow cytometer.

-

Gate on the lineage-negative population, then identify LSK (Lin-Sca-1+c-Kit+) cells.

-

Within the LSK gate, identify the SLAM LSK (CD150+CD48-) population.

-

Analyze the percentage and absolute number of these cell populations.

Competitive Repopulation Assay

Objective: To assess the long-term repopulating ability of HSCs mobilized by this compound.

Materials:

-

Congenic mouse strains (e.g., CD45.1 and CD45.2)

-

Lethally irradiated recipient mice (CD45.1/CD45.2 heterozygotes)

-

Peripheral blood mononuclear cells (PBMCs) from donor mice (CD45.2) treated with this compound +/- G-CSF.

-

Bone marrow cells from competitor mice (CD45.1).

-

Sterile saline

-

Flow cytometry antibodies against CD45.1 and CD45.2

Procedure:

-

Mobilize HSCs in donor CD45.2 mice with the desired treatment regimen.

-

Collect peripheral blood and isolate PBMCs.

-

Prepare competitor bone marrow cells from CD45.1 mice.

-

Lethally irradiate recipient CD45.1/CD45.2 mice.

-

Co-inject a mixture of donor PBMCs and competitor bone marrow cells into the tail vein of the recipient mice.

-

At various time points post-transplantation (e.g., 4, 8, 12, and 16 weeks), collect peripheral blood from the recipient mice.

-

Stain the blood cells with antibodies against CD45.1 and CD45.2.

-

Analyze the percentage of donor-derived (CD45.2+) cells in the peripheral blood using flow cytometry to determine the level of engraftment.

Visualizations of Workflows and Pathways

Experimental Workflow for Evaluating this compound Efficacy

Caption: Workflow for assessing this compound's HSC mobilization.

Synergistic Action of this compound and G-CSF

G-CSF primes the bone marrow for HSC mobilization through several mechanisms, including the proliferation of HSCs and modulation of the bone marrow microenvironment. This compound then acts on this "primed" environment to efficiently release the expanded pool of HSCs.

Caption: Synergistic mechanism of G-CSF and this compound.

Conclusion

This compound is a promising novel CXCR4 antagonist with potent hematopoietic stem cell mobilizing activity.[3] Preclinical data demonstrates its efficacy as a single agent and its significant synergistic effect when combined with G-CSF, surpassing the mobilization achieved with the current standard of care in these models.[3] The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the potential of this compound in the field of hematopoietic stem cell transplantation and beyond. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound.[1][3]

References

- 1. A novel small molecule CXCR4 antagonist potently mobilizes hematopoietic stem cells in mice and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mobilization of Hematopoietic Stem/Progenitor Cells: General Principles and Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel small molecule CXCR4 antagonist potently mobilizes hematopoietic stem cells in mice and monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Continuous blockade of CXCR4 results in dramatic mobilization and expansion of hematopoietic stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

Methodological & Application

Application Notes and Protocols: Utilizing HF51116 in Combination with G-CSF for Hematopoietic Stem Cell Mobilization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic stem cell (HSC) transplantation is a critical therapeutic strategy for a variety of hematologic malignancies, bone marrow failure syndromes, and genetic disorders. The success of this procedure hinges on the efficient collection of a sufficient number of HSCs from a donor. Granulocyte-colony stimulating factor (G-CSF) has been the standard agent for mobilizing HSCs from the bone marrow (BM) into the peripheral blood (PB) for collection. However, a significant portion of patients mobilize HSCs poorly with G-CSF alone.[1] The combination of G-CSF with a CXCR4 antagonist has emerged as a promising approach to enhance HSC mobilization.[1][2]

HF51116 is a novel, potent, and specific small molecule antagonist of the CXCR4 receptor.[3] The interaction between the CXCR4 receptor on HSCs and its ligand, stromal cell-derived factor-1α (SDF-1α), is crucial for retaining HSCs within the bone marrow niche. By blocking this interaction, this compound induces the rapid mobilization of HSCs into the peripheral circulation.[3] Preclinical studies have demonstrated that the co-administration of this compound and G-CSF results in a synergistic and robust mobilization of functional HSCs, surpassing the efficacy of either agent alone.[3]

These application notes provide a comprehensive overview of the use of this compound in conjunction with G-CSF for HSC mobilization, including a summary of preclinical data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.

Mechanism of Action

The synergistic effect of combining this compound and G-CSF on HSC mobilization stems from their distinct yet complementary mechanisms of action:

-

G-CSF: This cytokine primarily acts by inducing the proliferation and differentiation of hematopoietic progenitor cells. It also indirectly promotes HSC mobilization by downregulating the expression of SDF-1α in the bone marrow microenvironment and inducing the release of proteases that cleave adhesion molecules.[4]

-

This compound: As a CXCR4 antagonist, this compound directly and rapidly disrupts the SDF-1α/CXCR4 axis, which is a key retention signal for HSCs in the bone marrow. This blockade leads to the egress of HSCs from the bone marrow into the peripheral blood.[3]

The combination of G-CSF's proliferative and indirect mobilization signals with the direct and rapid mobilization induced by this compound results in a more efficient and robust release of HSCs into the periphery.

Data Presentation

The following tables summarize the quantitative data from preclinical studies in mice, demonstrating the synergistic effect of this compound and G-CSF on HSC mobilization.

Table 1: Mobilization of Colony-Forming Units (CFUs) in Mouse Peripheral Blood

| Treatment Group | Mean CFUs/mL of PB | Fold Increase vs. G-CSF Alone |

| G-CSF | 4,538 | 1.00 |

| G-CSF + AMD3100 (Plerixafor) | 18,512 | 4.08 |

| G-CSF + this compound | 24,963 | 5.50 |

Data adapted from Fang et al., 2021.[3]

Table 2: Mobilization of Hematopoietic Stem and Progenitor Cell Populations in Mouse Peripheral Blood

| Treatment Group | Mean LSK Cells/μL of PB | Mean SLAM LSK Cells/μL of PB |

| G-CSF | 1.8 | 0.08 |

| G-CSF + AMD3100 (Plerixafor) | 7.5 | 0.35 |

| G-CSF + this compound | 10.2 | 0.48 |

LSK: Lineage-Sca-1+c-Kit+; SLAM LSK: CD150+CD48-LSK. Data adapted from Fang et al., 2021.[3]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound and G-CSF in mobilizing HSCs in a murine model.

Protocol 1: In Vivo HSC Mobilization in Mice

1. Animal Model:

- Use 8-10 week old C57BL/6 mice.

2. Reagents:

- Recombinant murine G-CSF (e.g., Filgrastim)

- This compound

- Sterile Phosphate-Buffered Saline (PBS)

3. Dosing and Administration:

- G-CSF: Administer subcutaneously at a dose of 100-250 µg/kg/day for 4 consecutive days.

- This compound: On day 4, one hour after the final G-CSF injection, administer a single subcutaneous injection of this compound at a dose of 5-10 mg/kg.

4. Blood Collection:

- At 1-2 hours post-HF51116 injection, collect peripheral blood via retro-orbital bleeding or cardiac puncture into EDTA-coated tubes.

5. Analysis:

- Perform complete blood counts (CBCs).

- Isolate peripheral blood mononuclear cells (PBMCs) for flow cytometry and colony-forming unit (CFU) assays.

Protocol 2: Colony-Forming Unit (CFU) Assay

1. Materials:

- MethoCult™ GF M3434 medium (or equivalent)

- IMDM containing 2% FBS

- 35 mm culture dishes

2. Procedure:

- Dilute peripheral blood cells in IMDM.

- Add 100 µL of the cell suspension (containing approximately 1-5 x 105 cells) to 1 mL of MethoCult™ medium.

- Vortex thoroughly to ensure even cell distribution.

- Plate 1.1 mL of the mixture onto a 35 mm culture dish using a syringe with a blunt-end needle.

- Incubate at 37°C in a humidified atmosphere with 5% CO2 for 10-14 days.

- Enumerate and classify colonies (CFU-GM, BFU-E, CFU-GEMM) using an inverted microscope.

Protocol 3: Flow Cytometry Analysis of HSC Populations

1. Materials:

- Fluorochrome-conjugated antibodies against mouse lineage markers (CD3e, B220, Gr-1, Mac-1, Ter119), c-Kit, Sca-1, CD48, and CD150.

- FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

- Red Blood Cell Lysis Buffer.

2. Staining Procedure:

- Lyse red blood cells from the peripheral blood sample.

- Resuspend the cell pellet in FACS buffer.

- Incubate cells with a cocktail of lineage-specific antibodies for 30 minutes on ice.

- Wash the cells with FACS buffer.

- Incubate with a cocktail of antibodies against c-Kit, Sca-1, CD48, and CD150 for 30 minutes on ice.

- Wash the cells and resuspend in FACS buffer for analysis.

3. Gating Strategy:

- Gate on live, single cells.

- Exclude lineage-positive (Lin+) cells.

- From the Lin- population, identify the LSK (Lin-Sca-1+c-Kit+) population.

- Within the LSK gate, identify the SLAM LSK (CD150+CD48-) population, which is highly enriched for long-term HSCs.

Protocol 4: Competitive Hematopoietic Stem Cell Transplantation Assay

1. Animal Models:

- Donor mice (CD45.2+) treated with G-CSF + this compound.

- Competitor mice (CD45.1+) providing bone marrow cells.

- Recipient mice (CD45.1+/CD45.2+ F1 generation) lethally irradiated (9.5 Gy).

2. Cell Preparation:

- Collect peripheral blood from donor mice and isolate mononuclear cells.

- Harvest bone marrow from competitor mice.